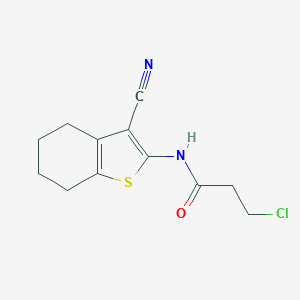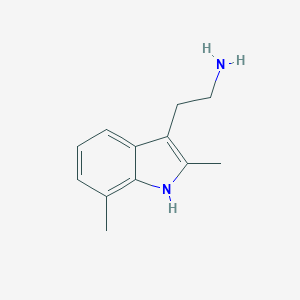
3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide” is a compound that has been identified as a potent and selective inhibitor of JNK2 and JNK3 kinases . It is part of a novel series of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate resulted in 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound was then used to synthesize different heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of this compound allows it to bind uniquely with JNK3. X-ray crystallography revealed that the 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions led to the diversity of the synthesized products .Scientific Research Applications
Immunomodulation and Antibacterial Defense
A study synthesized and evaluated a series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, including compounds structurally related to 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide, for their immunomodulating activity. These molecules enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice, proving effective in preventing the development of adjuvant-induced arthritis in rats (Doria et al., 1991).
Anticonvulsant and Sedative-Hypnotic Activities
Derivatives of the propanamide class, including molecules similar to 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide, were designed, synthesized, and evaluated for anticonvulsant activities. Some of these compounds showed significant anticonvulsant activity in various tests and did not impair learning and memory, indicating their potential use in treating convulsive disorders. These compounds act by interacting with benzodiazepine receptors and possess sedative-hypnotic activities (Faizi et al., 2017).
Cerebral Ischemia Markers
Nitroimidazole-based thioflavin-T derivatives structurally related to 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide were radioiodinated and evaluated as potential cerebral ischemia markers. In stroke models, these compounds exhibited specific localization in cerebral ischemic tissue, indicating their potential in noninvasive methods for demonstrating cerebral ischemia (Chu et al., 2007).
Anti-Inflammatory and Analgesic Agents
Some propanamide derivatives, structurally related to 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide, were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds, such as (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamides, showed significant activities in vivo without inducing gastric lesions, indicating their potential as non-ulcerogenic anti-inflammatory and analgesic agents (Berk et al., 2009).
Mechanism of Action
Target of Action
It has been suggested that the compound may interact with a number of lipophilic amino acids .
Mode of Action
It has been observed that the 3-cyano substituent forms an h-bond acceptor interaction with the hinge region of the atp-binding site . This suggests that the compound may inhibit the activity of certain enzymes or proteins by interfering with ATP binding.
Biochemical Pathways
Compounds with similar structures have been found to possess diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It has been suggested that the compound may have potential as a 5-lox inhibitor , which could imply anti-inflammatory effects, as 5-LOX is an enzyme involved in the inflammatory response.
Future Directions
properties
IUPAC Name |
3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c13-6-5-11(16)15-12-9(7-14)8-3-1-2-4-10(8)17-12/h1-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRKVPMIFKTKMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364891 |
Source


|
| Record name | 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
CAS RN |
58125-41-0 |
Source


|
| Record name | 3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)